molecular formula C22H24ClN3O3S B2814725 N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide CAS No. 449789-02-0

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide

Cat. No.: B2814725
CAS No.: 449789-02-0
M. Wt: 445.96
InChI Key: JLDZLVJZBRIHFC-UHFFFAOYSA-N
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Description

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5λ⁶-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazol core fused with a 3-chlorophenyl substituent and an adamantane-1-carboxamide moiety. The thieno-pyrazol system is characterized by a sulfur-containing thiophene ring fused to a pyrazole ring, with two sulfonyl (5,5-dioxo) groups enhancing its electronic and steric properties . The adamantane group, a rigid bicyclic hydrocarbon, is known to improve lipophilicity, metabolic stability, and membrane permeability in medicinal chemistry applications .

Properties

IUPAC Name

N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24ClN3O3S/c23-16-2-1-3-17(7-16)26-20(18-11-30(28,29)12-19(18)25-26)24-21(27)22-8-13-4-14(9-22)6-15(5-13)10-22/h1-3,7,13-15H,4-6,8-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLDZLVJZBRIHFC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC3CC1CC(C2)(C3)C(=O)NC4=C5CS(=O)(=O)CC5=NN4C6=CC(=CC=C6)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Thienopyrazole Core: This step involves the cyclization of a suitable chalcone with p-hydrazinobenzenesulfonamide hydrochloride in ethanol, in the presence of glacial acetic acid.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a substitution reaction, where a chlorophenyl halide reacts with the thienopyrazole intermediate under basic conditions.

    Attachment of the Adamantane Moiety: The adamantane group is attached via an amide bond formation, typically using adamantane-1-carboxylic acid and a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert the carbonyl groups to alcohols or to reduce the chlorophenyl group.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used in substitution reactions under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase (AchE), resulting in increased levels of acetylcholine in the nervous system . This can lead to various physiological effects, including changes in nerve pulse transmission and behavior.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared below with structurally and functionally related derivatives, focusing on substituent effects, molecular properties, and biological activities where available.

Structural Analogs with Halogenated Aromatic Substituents

Compound A: N-[2-(4-fluorophenyl)-5-oxo-2H,4H,6H-5λ⁴-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide (CAS: 958612-97-0)

  • Key Differences :
    • Substituent: 4-fluorophenyl vs. 3-chlorophenyl.
    • Oxidation state: Single sulfonyl (5-oxo) group vs. dual sulfonyl (5,5-dioxo) groups.
  • Molecular Weight : 413.51 g/mol (vs. ~437.94 g/mol for the target compound, estimated based on chlorine substitution).
  • Impact of Substituents :
    • Fluorine’s electronegativity may enhance metabolic stability and reduce steric hindrance compared to chlorine.
    • Chlorine’s larger atomic radius and polarizability could improve hydrophobic interactions in binding pockets.

Adamantane-Containing Hybrids with Heterocyclic Cores

Compound B: N-(3-(3-Amino-1,4-dioxo-1,4-dihydronaphthalen-2-yl)-4-(2,4-dichlorophenyl)thiazol-2(3H)-ylidene)adamantane-1-carboxamide (6d)

  • Key Differences: Core structure: Thiazole vs. thieno-pyrazol. Functional groups: Naphthoquinone-dione (1,4-dioxo) vs. sulfonyl groups.
  • Biological Activities :
    • Antimicrobial: Active against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans).
    • DNA cleavage and antioxidant activity: Moderate DPPH radical scavenging and iron chelation.
  • Molecular Weight: ~528.98 g/mol (higher due to naphthoquinone and dichlorophenyl groups).

Pyrazole Derivatives Without Adamantane

Compound C: 5-Amino-3-hydroxy-1H-pyrazol-1-yl)(2,4-diamino-3-cyanothiophene-5-yl)methanone

  • Key Differences: Lack of adamantane and sulfonyl groups. Introduction of amino, hydroxy, and cyano groups.
  • Impact on Properties :
    • Increased hydrophilicity due to polar substituents.
    • Reduced metabolic stability compared to adamantane-containing analogs.

Data Table: Comparative Analysis of Key Compounds

Property Target Compound Compound A Compound B
Core Structure Thieno[3,4-c]pyrazol Thieno[3,4-c]pyrazol Thiazole-naphthoquinone
Aromatic Substituent 3-Chlorophenyl 4-Fluorophenyl 2,4-Dichlorophenyl
Key Functional Groups 5,5-Dioxo, adamantane 5-Oxo, adamantane 1,4-Dioxo, adamantane
Molecular Weight (g/mol) ~437.94 (estimated) 413.51 ~528.98
Reported Bioactivity N/A N/A Antimicrobial, antioxidant

Discussion of Substituent Effects and Trends

  • Halogenated Aromatics :
    • Fluorine (Compound A) vs. chlorine (target compound) influences electronic effects (σ-hole interactions) and steric bulk, affecting target binding and pharmacokinetics.
  • Adamantane Moieties :
    • Consistently improves lipophilicity across analogs (e.g., LogP values likely >3 for all adamantane-containing compounds).
  • Sulfonyl vs. Carbonyl Groups :
    • Sulfonyl groups (target compound, Compound A) enhance acidity and hydrogen-bonding capacity compared to carbonyl groups (Compound B).

Biological Activity

N-[2-(3-chlorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound belongs to the class of thieno[3,4-c]pyrazoles and is characterized by a unique structure that includes a chlorophenyl group and an adamantane core. The biological activity of this compound is primarily linked to its interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of this compound is C18H19ClN4O4SC_{18}H_{19}ClN_{4}O_{4}S with a molecular weight of approximately 422.9 g/mol. Its structure features a thieno[3,4-c]pyrazole moiety which is known for its diverse biological activities.

Research indicates that compounds within the thieno[3,4-c]pyrazole class exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many thieno derivatives have shown the ability to inhibit key enzymes involved in disease processes. For instance, they may target viral proteases or methyltransferases, which are crucial for viral replication and pathogenesis.
  • Antiviral Activity : Some studies have demonstrated that similar compounds can inhibit SARS-CoV-2 main protease (Mpro), suggesting potential applications in antiviral therapies .

Biological Activity Studies

Several studies have explored the biological activities of related compounds and their implications for therapeutic use:

Table 1: Biological Activity Overview

CompoundTargetIC50 (µM)Notes
Compound 4aSARS-CoV Mpro<1.0High inhibition observed
Compound 6bhRNMT<0.05Significant activity against methyltransferase
Compound 21bSARS-CoV nsp141.08Notable inhibition compared to other derivatives

These findings suggest that modifications in the chemical structure significantly influence biological activity and efficacy against specific targets.

Case Studies

  • Antiviral Efficacy : A study focused on thieno[3,4-c]pyrazole derivatives reported that certain compounds exhibited potent antiviral effects against various strains of viruses, including coronaviruses. The presence of electronegative halogens enhanced inhibitory activity against viral enzymes .
  • Cytotoxicity Assessment : Another study evaluated the cytotoxic effects of similar compounds on cancer cell lines. Results indicated that the compounds could induce apoptosis in certain cancer types, highlighting their potential as anticancer agents.

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing N-[2-(3-chlorophenyl)-5,5-dioxo-thieno[3,4-c]pyrazol-3-yl]adamantane-1-carboxamide, and how can reaction yields be optimized?

  • Answer : Synthesis typically involves multi-step protocols, including cyclization of thienopyrazole precursors and coupling with adamantane-carboxamide derivatives. Key reagents include palladium catalysts (e.g., Pd(OAc)₂) and solvents like xylene or DMF. Yield optimization requires precise control of reaction time, temperature, and stoichiometry. Monitoring via TLC or HPLC ensures intermediate purity . Post-synthesis purification employs column chromatography or recrystallization (e.g., from n-butanol) .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for verifying substituent positions and stereochemistry. Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., sulfonyl, carboxamide). X-ray crystallography resolves 3D conformation if single crystals are obtainable .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Answer : Begin with in vitro antimicrobial testing using broth microdilution (e.g., against S. aureus or C. albicans) . Cytotoxicity screening (e.g., MTT assay on cancer cell lines) and antioxidant activity (DPPH radical scavenging) provide early efficacy and safety insights .

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data across different studies?

  • Answer : Discrepancies often arise from assay variability (e.g., microbial strain differences) or compound purity. Validate results using orthogonal assays (e.g., agar diffusion alongside microdilution for antimicrobial activity) . Structural analogs (e.g., triazole or adamantane modifications) should be tested to isolate structure-activity relationships (SAR) .

Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?

  • Answer : Prodrug approaches (e.g., esterification of hydroxyl groups) or formulation with cyclodextrins enhance aqueous solubility. Pharmacokinetic profiling (e.g., plasma stability assays) identifies metabolic liabilities. Co-administration with bioavailability enhancers (e.g., piperine) may improve absorption .

Q. How can computational methods guide the design of derivatives with enhanced target affinity?

  • Answer : Molecular docking (using software like AutoDock) predicts binding modes to targets (e.g., fungal CYP51 or bacterial topoisomerases). QSAR models prioritize derivatives with optimized logP, polar surface area, and hydrogen-bonding capacity . MD simulations assess binding stability under physiological conditions .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action?

  • Answer : Combine in vitro enzyme inhibition assays (e.g., fluorogenic substrates for protease targets) with cellular thermal shift assays (CETSA) to confirm target engagement . Transcriptomic profiling (RNA-seq) or proteomics identifies downstream pathways affected . Genetic knockouts (e.g., CRISPR in microbial models) validate target specificity .

Methodological Considerations

  • Data Contradiction Analysis : Use meta-analysis frameworks to harmonize datasets, accounting for variables like solvent choice (DMSO vs. water) or cell passage number .
  • Reaction Optimization : Employ Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, catalyst loading) and identify optimal conditions .
  • Purity Assessment : Combine HPLC with charged aerosol detection (CAD) to quantify impurities undetected by UV .

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